molecular formula C20H21Cl2N3O3S B11101606 N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B11101606
M. Wt: 454.4 g/mol
InChI Key: FOIKVGCMSXRDBA-YDZHTSKRSA-N
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Description

N’~4~-[(E)-1-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse applications in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-[(E)-1-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps are as follows:

  • Starting Materials

    • 2,3-dichlorobenzaldehyde
    • 4-methylbenzenesulfonyl hydrazide
    • Piperidine
  • Reaction Conditions

    • The reaction mixture is heated under reflux in an appropriate solvent such as ethanol or methanol.
    • An acid catalyst like hydrochloric acid or sulfuric acid is added to facilitate the condensation reaction.
    • The reaction is monitored using thin-layer chromatography (TLC) until completion.
  • Purification

    • The crude product is purified by recrystallization from a suitable solvent to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N’~4~-[(E)-1-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or piperidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Acid catalysts like hydrochloric acid, sulfuric acid

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’~4~-[(E)-1-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: It is used in the development of advanced materials, such as liquid crystals and sensors, due to its unique structural properties.

    Industrial Applications: The compound is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of N’~4~-[(E)-1-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’~4~-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
  • N’~4~-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’~4~-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’~4~-[(E)-1-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide stands out due to its specific structural features, such as the presence of both dichlorophenyl and sulfonyl groups, which contribute to its unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21Cl2N3O3S

Molecular Weight

454.4 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H21Cl2N3O3S/c1-14-5-7-17(8-6-14)29(27,28)25-11-9-15(10-12-25)20(26)24-23-13-16-3-2-4-18(21)19(16)22/h2-8,13,15H,9-12H2,1H3,(H,24,26)/b23-13+

InChI Key

FOIKVGCMSXRDBA-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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